5-Bromo-4-fluoro-2-nitrophenol
Overview
Description
5-Bromo-4-fluoro-2-nitrophenol is an organic compound with the molecular formula C6H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro substituents on a phenol ring
Safety and Hazards
The safety information for 5-Bromo-4-fluoro-2-nitrophenol indicates that it is classified under GHS05, GHS07, and GHS09 . The hazard statements include H302-H315-H317-H318-H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-nitrophenol typically involves the nitration of 4-bromo-2-fluorophenol. The process can be carried out using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is performed at controlled temperatures to ensure the selective nitration of the phenol ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous-flow process to enhance efficiency and control over the reaction conditions. This method allows for better management of heat and mass transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoro-2-nitrophenol undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group to the phenol ring.
Bromination: Addition of a bromine atom to the phenol ring.
Substitution Reactions: Nucleophilic aromatic substitution reactions where the nitro or halogen groups can be replaced by other substituents.
Common Reagents and Conditions:
Nitration: Sulfuric acid and nitric acid mixture.
Bromination: Bromine or bromine-containing compounds.
Substitution: Sodium hydroxide or other nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various substituted phenols and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-4-fluoro-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-nitrophenol involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups influences its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of certain enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
2-Bromo-4-fluoro-5-nitrophenol: Similar structure but different positioning of substituents.
4-Bromo-5-fluoro-2-nitrophenol: Another isomer with different chemical properties.
Uniqueness: 5-Bromo-4-fluoro-2-nitrophenol is unique due to its specific arrangement of substituents, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-bromo-4-fluoro-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSFWISANLBRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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